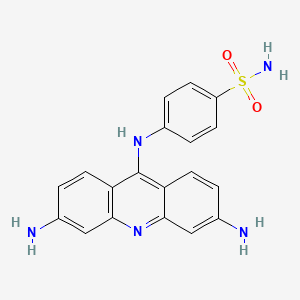

4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide

CAS No.: 76015-34-4

Cat. No.: VC17288281

Molecular Formula: C19H17N5O2S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76015-34-4 |

|---|---|

| Molecular Formula | C19H17N5O2S |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide |

| Standard InChI | InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26) |

| Standard InChI Key | NFPWNFDOZNXLDR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

The compound is systematically named 4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide under IUPAC conventions . Key identifiers include:

-

CAS Registry: 76015-23-1

-

ChEMBL ID: CHEMBL106697

-

SMILES:

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N -

InChIKey: KTPKHKSQSQDJCK-UHFFFAOYSA-N

The structural depiction (Fig. 1) reveals a tricyclic acridine system with a 3-amino substitution and a para-linked benzenesulfonamide moiety.

Molecular and Electronic Properties

Computational data from PubChem characterize critical properties:

| Property | Value |

|---|---|

| Molecular Weight | 364.4 g/mol |

| Topological Polar SA | 119 Ų |

| Heavy Atom Count | 26 |

| Rotatable Bonds | 3 |

| Complexity | 585 |

The planar acridine system () facilitates π-π stacking interactions, while the sulfonamide group () enhances aqueous solubility at physiological pH .

Synthesis and Functionalization Strategies

Retrosynthetic Analysis

While no direct synthesis is reported, modular approaches from nitrogen heterocycle chemistry apply :

-

Acridine Core Construction: Ullmann coupling of dichlorobenzene with o-phenylenediamine derivatives.

-

Amino Functionalization: Nitration followed by selective reduction at the 3-position.

-

Sulfonamide Conjugation: Buchwald-Hartwig amination of 4-bromobenzenesulfonamide with the aminoacridine intermediate.

Key Reaction Challenges

-

Regioselectivity: Controlling nitration to favor the 3-position over 1-/4-positions requires directing groups.

-

Solubility Limitations: The hydrophobic acridine core necessitates polar aprotic solvents (DMF, DMSO) for sulfonamide coupling .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

Comparative data from amsacrine analogs suggest:

-

Plasma Half-Life: ~7–17 hours (unchanged compound)

-

CNS Penetration: <2% plasma levels (blood-brain barrier exclusion)

-

Protein Binding: Estimated >90% due to aromatic stacking

Metabolism and Excretion

Hepatic cytochrome P450-mediated oxidation likely dominates, with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume